N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
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Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and it plays a crucial role in several health conditions such as diabetes and its complications .
Mode of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific effects would depend on the compound’s interaction with its target and the subsequent changes in cellular processes.
Biochemical Analysis
Biochemical Properties
It has been suggested that it targets the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol. The interaction between the compound and aldose reductase could potentially influence various biochemical reactions .
Molecular Mechanism
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-10H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFHIXDOMVHCER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.